molecular formula C11H17NO B13219503 Benzyl(2-methylpropoxy)amine

Benzyl(2-methylpropoxy)amine

Cat. No.: B13219503
M. Wt: 179.26 g/mol
InChI Key: DLMUZANMVKNIIQ-UHFFFAOYSA-N
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Description

Benzyl(2-methylpropoxy)amine is an organic compound characterized by the presence of a benzyl group attached to an amine group through a 2-methylpropoxy linkage. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(2-methylpropoxy)amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-methylpropyl bromide under basic conditions. The reaction typically proceeds as follows:

    Nucleophilic Substitution: Benzylamine reacts with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 60-80°C) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-methylpropoxy)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted amine products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl(2-methylpropoxy)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is employed in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl(2-methylpropoxy)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A primary amine with a benzyl group, used in organic synthesis and as a precursor for various chemicals.

    2-Methylpropylamine: An aliphatic amine used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Benzyl(2-methylpropoxy)amine is unique due to its specific structure, which combines the properties of both benzylamine and 2-methylpropylamine. This unique structure imparts distinct reactivity and applications, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(2-methylpropoxy)-1-phenylmethanamine

InChI

InChI=1S/C11H17NO/c1-10(2)9-13-12-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3

InChI Key

DLMUZANMVKNIIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CONCC1=CC=CC=C1

Origin of Product

United States

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